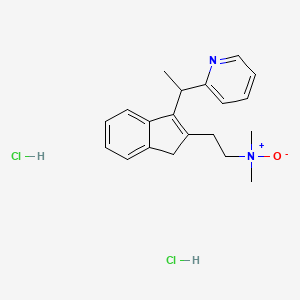
Dimetindene N-Oxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimetindene N-Oxide Dihydrochloride is a chemical compound known for its antihistamine properties. It is a derivative of Dimetindene, which is commonly used to treat allergic reactions and pruritus. The compound is characterized by its molecular formula C20H24N2O . 2ClH and a molecular weight of 381.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimetindene N-Oxide Dihydrochloride involves the oxidation of Dimetindene. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions must be carefully controlled to ensure the formation of the N-oxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Dimetindene N-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to Dimetindene using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents.
Major Products Formed
Oxidation: Over-oxidized products.
Reduction: Dimetindene.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Dimetindene N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors.
Medicine: Investigated for its potential use in treating allergic reactions and pruritus.
Industry: Used in the development of pharmaceutical formulations.
Mecanismo De Acción
Dimetindene N-Oxide Dihydrochloride acts as a selective histamine H1 antagonist. It binds to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Dimetindene: The parent compound, also an antihistamine.
Diphenhydramine: Another first-generation antihistamine.
Chlorpheniramine: A similar antihistamine used to treat allergies.
Uniqueness
Dimetindene N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H26Cl2N2O |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20;;/h4-10,12,15H,11,13-14H2,1-3H3;2*1H |
Clave InChI |
DCTMXEUBBIEXSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


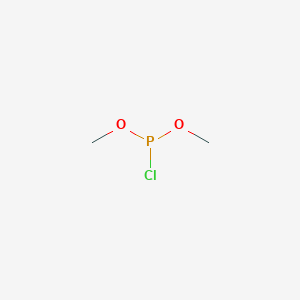
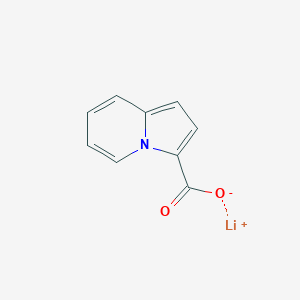

![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
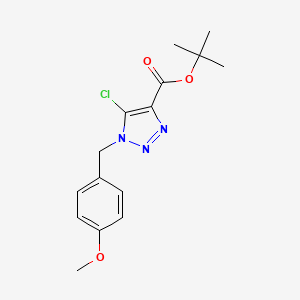
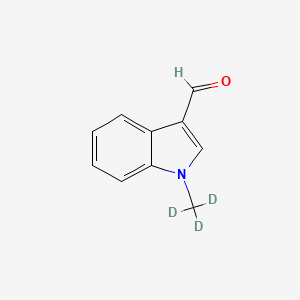
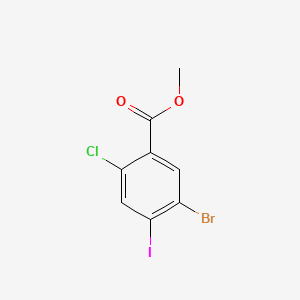

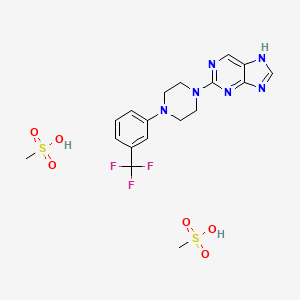

![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
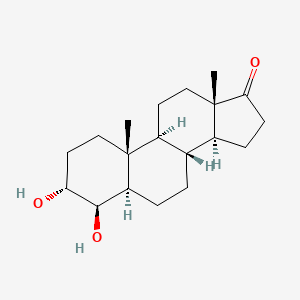
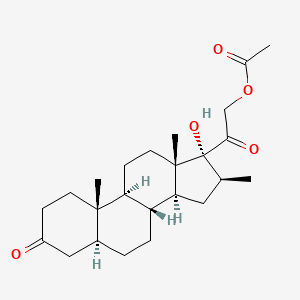
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
